N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHNKIYCRVLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Formation of the Difluorobenzamide Group: The difluorobenzamide moiety is typically introduced via an amidation reaction, where a difluorobenzoic acid derivative reacts with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-efficiency and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an anticancer agent. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for cancer cell survival and proliferation. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins, while the isoxazole ring could interact with active sites, disrupting normal cellular functions and leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and functional attributes.
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Groups
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)
- Key Features : Contains a conjugated dienamide chain and a triazole substituent.
- Synthesis : Achieved in 85.7% yield via condensation reactions, with FTIR confirming carbonyl (1,694 cm⁻¹) and methylene dioxyl (2,911 cm⁻¹) groups .
- Comparison : The absence of an isoxazole ring and difluorobenzamide in 5a highlights the target compound’s unique hybrid structure, which may enhance steric bulk and electronic effects.
- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) Key Features: Features a penta-2,4-dienamide backbone and methylthio-phenyl substituent. Synthesis: Lower yield (13.7%) due to complex substitution patterns . Comparison: The target compound’s isoxazole-methyl group may improve metabolic stability compared to D14’s labile dienamide chain.
Difluorobenzamide Derivatives
- N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Key Features: A commercial insect growth regulator with a 2,6-difluorobenzamide core. Function: Inhibits chitin synthesis in pests . Comparison: The target compound’s benzo[d][1,3]dioxol-5-yl-isoxazole group may offer enhanced target specificity compared to diflubenzuron’s simpler urea linkage.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Key Features : Combines a thiazole ring with difluorobenzamide.
- Synthesis : Prepared via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
- Crystallography : Exhibits intermolecular hydrogen bonds (N–H···N), enhancing crystal packing stability .
- Comparison : The target compound’s isoxazole ring may confer distinct electronic properties versus the thiazole in this analog.
Isoxazole-Containing Compounds
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
- Key Features : Integrates isoxazole and thiadiazole rings.
- Synthesis : 70% yield via hydroxylamine hydrochloride-mediated cyclization .
- Spectroscopy : ^1H-NMR signals at δ 7.95–8.13 ppm confirm isoxazole protons .
- Comparison : The target compound’s methylene bridge may reduce steric hindrance compared to compound 6’s rigid thiadiazole scaffold.
Physicochemical and Spectral Data Comparison
Functional Implications
- Bioactivity : The benzo[d][1,3]dioxol-5-yl group is associated with enzyme inhibition (e.g., PFOR in ), while difluorobenzamide derivatives often exhibit pesticidal activity . The target compound’s hybrid structure may synergize these effects.
- Synthetic Efficiency : Yields for related compounds vary widely (13.7–90%), influenced by substituent complexity. The target compound’s synthesis may require optimized conditions to balance steric and electronic factors .
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, contributing to its biological properties. The molecular formula is , and its molecular weight is approximately 328.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.30 g/mol |
| CAS Number | 1236270-17-9 |
Target Interaction
The primary mechanism of action for this compound involves interactions with microtubules and their constituent protein tubulin . The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to significant effects on cell division and growth inhibition in cancer cells.
Cell Cycle Effects
Research indicates that this compound causes cell cycle arrest at the S phase , disrupting normal cellular proliferation. This effect has been observed in various human cancer cell lines, suggesting its potential as an anti-cancer agent.
Antitumor Efficacy
The compound has demonstrated potent growth inhibition against several cancer cell lines. For instance:
- Cell Lines Tested : Various human cancer cell lines including breast, lung, and colon cancer cells.
- Inhibition Rates : IC50 values (the concentration required to inhibit 50% of cell growth) vary significantly depending on the cell type but generally indicate strong efficacy.
Case Studies
- Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.
- Study on Lung Cancer Cells : Similar studies indicated that the compound reduced the viability of A549 lung cancer cells with an IC50 value around 8 µM.
These findings suggest that the compound could be further developed into a therapeutic agent for treating various cancers.
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
Recent evaluations revealed:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.25 - 1 µg/mL |
| Staphylococcus aureus | <10 µg/mL |
These results suggest that the compound acts as an effective inhibitor of bacterial growth, making it a candidate for further investigation in antimicrobial therapies .
Q & A
Q. Optimization :
- Catalyst Screening : High-throughput screening (HTS) of catalysts (e.g., Pd/C, CuI) to improve coupling efficiency .
- Reaction Monitoring : TLC and HPLC to track intermediates and adjust reaction time/temperature .
What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
Essential characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole ring and benzamide linkage. Key signals:
- Mass Spectrometry (MS) : ESI-MS or APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Q. Data Interpretation :
- Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in overlapping signals .
How can researchers design experiments to evaluate the biological activity of this compound?
Advanced Research Question
Experimental Design :
Q. Controls :
- Use structurally related analogs (e.g., diflubenzuron ) as negative controls to isolate activity specific to the benzodioxole-isoxazole scaffold.
How should contradictory data in structure-activity relationship (SAR) studies be resolved?
Advanced Research Question
Contradiction Analysis :
- Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS regression) to distinguish noise from true SAR trends .
- Molecular Modeling : Dock the compound into target proteins (e.g., GABA receptors ) using Schrödinger Suite or AutoDock to identify critical binding interactions. Compare results with inactive analogs to resolve discrepancies .
Case Example :
If one study reports anticonvulsant activity while another does not, assess differences in assay conditions (e.g., animal strain, dosing regimen) or purity of synthesized batches .
What strategies are effective for troubleshooting low yields in the final coupling step?
Advanced Research Question
Common Issues :
Q. Solutions :
- Solvent Optimization : Switch from DMF to THF or DCE to reduce side reactions .
- Catalytic Systems : Test Pd(PPh₃)₄ or NiCl₂/Zn for cross-coupling efficiency .
How can researchers elucidate the mechanism of action (MOA) of this compound?
Advanced Research Question
Methodological Framework :
- Biochemical Profiling :
- Gene Expression Analysis : RNA-seq or qPCR to assess modulation of pathways (e.g., apoptosis genes in cancer cells) .
Case Study :
For anticonvulsant activity, correlate in vivo efficacy with GABAₐ receptor binding affinity using radioligand displacement assays (³H-flumazenil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
